molecular formula C22H18ClFN6O4S B12367765 Dhx9-IN-17

Dhx9-IN-17

Cat. No.: B12367765
M. Wt: 516.9 g/mol
InChI Key: TXIXFOKKJZCJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dhx9-IN-17 is a small molecule inhibitor targeting the DEAH-box RNA helicase DHX9. This helicase plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 is evident in multiple cancer types, making it an attractive target for oncology drug discovery .

Preparation Methods

The preparation of Dhx9-IN-17 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80, and finally mixing with double-distilled water (ddH2O) to achieve the desired formulation . Industrial production methods for this compound are not extensively documented, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Dhx9-IN-17 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dhx9-IN-17 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Dhx9-IN-17 exerts its effects by inhibiting the activity of DHX9, a multifunctional RNA helicase. The inhibition of DHX9 leads to an increase in RNA/DNA secondary structures such as R-loops and circular RNA, inducing replication stress. This stress prevents DNA replication in the S phase and eventually triggers apoptosis in cancer cells . The compound targets molecular pathways involved in genomic stability and replication stress response.

Comparison with Similar Compounds

Dhx9-IN-17 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific targeting of DHX9 and its potential therapeutic applications in cancers with overexpressed DHX9. While other compounds may share similar inhibitory effects, this compound’s selectivity and efficacy in certain cancer types make it a valuable tool in oncology research.

Properties

Molecular Formula

C22H18ClFN6O4S

Molecular Weight

516.9 g/mol

IUPAC Name

N-[3-chloro-5-(methanesulfonamido)phenyl]-1-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C22H18ClFN6O4S/c1-35(32,33)29-19-7-16(23)6-18(8-19)28-22(31)15-10-27-30(12-15)21-20(3-2-4-26-21)34-13-14-5-17(24)11-25-9-14/h2-12,29H,13H2,1H3,(H,28,31)

InChI Key

TXIXFOKKJZCJSY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CN(N=C2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.